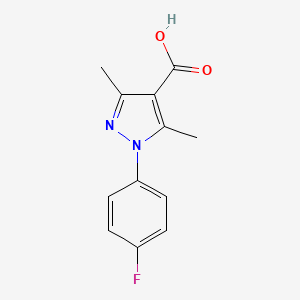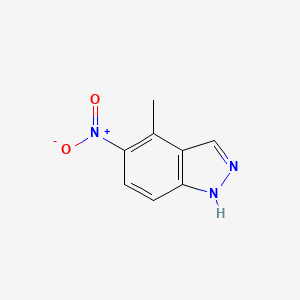
1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
The compound "1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid" is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of a fluorophenyl group and carboxylic acid moiety suggests that this compound could exhibit interesting chemical and biological properties.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multi-step reactions. For instance, novel Schiff bases using 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives have been synthesized through a Vilsmeier-Haack reaction, which is a form of multi-step reaction . Similarly, the synthesis of related compounds with highly substituted pyrazole skeletons, such as N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-3-(4-fluorophenyl)-pyrazole-5-carboxamide, has been achieved using NMR spectroscopic and mass spectrometric techniques . These methods could potentially be adapted for the synthesis of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques. For example, the structure of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde was investigated using both experimental and theoretical methods, including HF and DFT calculations, which are in agreement with experimental infrared bands . Similarly, the structure of 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone was confirmed through spectroscopic methods and theoretical calculations . These approaches could be applied to determine the molecular structure of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions due to their reactive functional groups. For instance, the Schiff bases synthesized from pyrazole-4-carboxaldehyde derivatives have been screened for their in vitro antimicrobial activity, indicating their potential reactivity in biological systems . The fluorophenyl group in pyrazole derivatives can also influence the reactivity, as seen in the case of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, which showed inhibition of cancer cell proliferation . These findings suggest that 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid could also exhibit interesting reactivity in chemical and biological contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be influenced by their substituents. For example, the photophysical properties of donor-substituted 1,3,5-triaryl-2-pyrazoline fluorophores were studied, and it was found that the aryl substituents significantly influence these properties . The infrared spectrum, structural, and optical properties of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde were also investigated, revealing insights into the molecule's stability and potential for nonlinear optics . These studies provide a basis for predicting the properties of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, which may also have interesting optical and electronic properties due to its structural features.
Applications De Recherche Scientifique
Synthesis and Biological Activity
- The compound has been utilized in the synthesis of biologically active derivatives. For instance, it's involved in the synthesis of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, which shows effective inhibition of some cancer cell lines (Liu et al., 2016).
Molecular and Crystal Structure
- The molecular structures of certain derivatives, like (E)-1-(4-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]diazenyl}phenyl)ethanone, have been studied, revealing nonplanar configurations and distinct intermolecular interactions (Bustos et al., 2015).
Experimental and Theoretical Investigations
- Research combining experimental and theoretical approaches has been conducted on pyrazole-4-carboxylic acid derivatives, like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. This includes characterization using NMR, FT-IR spectroscopy, and X-ray diffraction techniques (Viveka et al., 2016).
Pharmaceutical Applications
- Derivatives of this compound have potential pharmaceutical applications. For instance, research on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which are chemically related, suggests potential antipsychotic properties (Wise et al., 1987).
Solid-State Chemistry
- The compound's derivatives have been studied for their solid-state properties, including polymorphism and proton transfer mechanisms (Infantes et al., 2013).
Electrochemical Behavior
- Electrochemical studies have been conducted on arylazapyrazole derivatives, including those with 4-fluorophenyl groups. These studies focus on their reduction mechanisms and kinetics (Arshad et al., 2017).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-3,5-dimethylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-7-11(12(16)17)8(2)15(14-7)10-5-3-9(13)4-6-10/h3-6H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCDCNWWMFTZPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)F)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363435 | |
| Record name | 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
288251-63-8 | |
| Record name | 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B1300644.png)


![4-fluoro-N-[2-nitro-2-(phenylsulfonyl)vinyl]aniline](/img/structure/B1300658.png)
![3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxybenzaldehyde](/img/structure/B1300685.png)

![{(Z)-[3-(2-chloro-6-fluorobenzyl)-2,4-dihydroxyphenyl]methylidene}(methyl)ammoniumolate](/img/structure/B1300697.png)

![3-[(4-fluorobenzyl)oxy]-N'-[(E)-4-pyridinylmethylidene]-2-thiophenecarbohydrazide](/img/structure/B1300708.png)
![Methyl 5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B1300712.png)



